molecular formula C15H26N2O2 B8160746 tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B8160746
M. Wt: 266.38 g/mol
InChI Key: PWYGVENFRLPYMA-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a but-3-yn-1-yl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, starting from commercially available precursors.

    Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group is introduced via a coupling reaction, often using reagents such as alkynes and appropriate catalysts.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group, typically through the reaction of the piperidine intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and the but-3-yn-1-yl group play crucial roles in its activity, influencing its binding to enzymes or receptors and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-(4-methoxybenzyl)piperidin-4-yl)methyl)carbamate
  • tert-Butyl ((1-(4-aminomethyl)phenyl)piperidin-4-yl)methyl)carbamate
  • tert-Butyl ((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidin-4-yl)methyl)carbamate

Uniqueness

tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1-but-3-ynylpiperidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-5-6-9-17-10-7-13(8-11-17)12-16-14(18)19-15(2,3)4/h1,13H,6-12H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYGVENFRLPYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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